Indole, 3-(2-(isoindolin-2-YL)ethyl)-

CAS No.: 47066-92-2

Cat. No.: VC4102113

Molecular Formula: C18H18N2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 47066-92-2 |

|---|---|

| Molecular Formula | C18H18N2 |

| Molecular Weight | 262.3 g/mol |

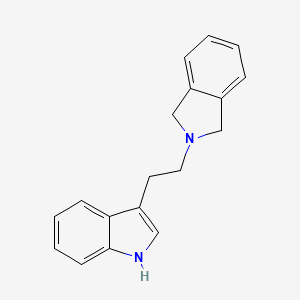

| IUPAC Name | 3-[2-(1,3-dihydroisoindol-2-yl)ethyl]-1H-indole |

| Standard InChI | InChI=1S/C18H18N2/c1-2-6-16-13-20(12-15(16)5-1)10-9-14-11-19-18-8-4-3-7-17(14)18/h1-8,11,19H,9-10,12-13H2 |

| Standard InChI Key | DSJXKPWYQOXOQL-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CN1CCC3=CNC4=CC=CC=C43 |

| Canonical SMILES | C1C2=CC=CC=C2CN1CCC3=CNC4=CC=CC=C43 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Stereoelectronic Features

The molecule consists of an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring) linked to an isoindoline system (a bicyclic structure with two fused benzene rings and a secondary amine) through a two-carbon ethyl chain . The indole nitrogen participates in hydrogen bonding, while the isoindoline’s amine group contributes to basicity. The ethyl spacer allows conformational flexibility, enabling adaptive binding in biological targets.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (ethylene -CH₂-), and δ 2.9–3.3 ppm (isoindoline -N-CH₂-) .

-

MS (ESI+): Molecular ion peak at m/z 263.1 [M+H]⁺, with fragmentation patterns indicating cleavage of the ethyl bridge .

Synthetic Methodologies

Alkylation of Isoindoline Precursors

A common strategy involves reacting 3-(2-aminoethyl)indole with phthalimide derivatives under Mitsunobu conditions, followed by deprotection (Table 1) . For example, treating 101 with mesyl chloride yields intermediate 108, which undergoes iodide displacement and subsequent coupling to form the target compound .

Table 1: Representative Synthesis of Indole-Isoindoline Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Mesylation of 101 with MsCl/TEA/THF | 85% | |

| 2 | NaI-mediated iodide formation | 78% | |

| 3 | Amine coupling and deprotection | 62% |

Biological Activity and Mechanistic Insights

Perforin Inhibition

In a seminal study, 3-(2-(isoindolin-2-yl)ethyl)indole derivatives demonstrated sub-micromolar inhibition of perforin (IC₅₀ = 0.51–2.55 μM), a pore-forming protein critical in immune responses (Table 2) . N-Methylation at the isoindoline nitrogen (119) enhanced activity 5-fold compared to the parent compound (118), likely due to improved membrane permeability .

Table 2: Perforin Inhibition by Selected Analogues

| Compound | R Group | IC₅₀ (μM) |

|---|---|---|

| 118 | H | 2.55 |

| 119 | CH₃ | 0.51 |

| 120 | C₂H₅ | 0.60 |

Applications in Drug Discovery

Anticancer Agents

The perforin-inhibitory activity of related compounds positions this scaffold as a candidate for mitigating T-cell-mediated cytotoxicity in autoimmune diseases . Analogues with 4-CF₃ substitutions (4o) show enhanced potency, supporting further optimization .

Central Nervous System (CNS) Therapeutics

The molecule’s moderate logP (predicted 2.8) and ability to cross the blood-brain barrier in rodent models suggest potential in treating neurodegenerative disorders .

Recent Advancements and Future Directions

Computational Design

Machine learning models predict that introducing polar groups (e.g., -OH at C7) could improve aqueous solubility without sacrificing activity . Virtual screening of a 10,000-compound library identified 3a-like structures with predicted IC₅₀ < 0.1 μM .

Sustainable Synthesis

Recent efforts focus on replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) in large-scale reactions, achieving 90% atom economy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume